Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLHPTMGLYTFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition Approach
The Michael addition reaction between α,β-unsaturated esters and amines serves as a foundational method for synthesizing β-amino esters. For the target compound, methyl methacrylate (MMA) acts as the Michael acceptor, while 2-(pyrrolidin-1-yl)ethylamine functions as the nucleophile. This approach mirrors the synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, where pyrrolidine reacts with MMA in methanol at 50°C for 24 hours.
Reaction Mechanism :
-
Nucleophilic Attack : The amine’s lone pair attacks the β-carbon of MMA, forming an enolate intermediate.
-
Proton Transfer : The intermediate stabilizes via proton migration, yielding the β-amino ester.
Optimized Conditions :
-
Solvent : Methanol facilitates solubility and moderates reactivity.
-
Temperature : 50–60°C balances reaction rate and byproduct suppression.
-
Time : 24–48 hours ensures complete conversion.
Challenges :
-
Steric Hindrance : The ethyl spacer in 2-(pyrrolidin-1-yl)ethylamine reduces nucleophilicity compared to pyrrolidine, necessitating extended reaction times.
-
Polymerization Risk : MMA’s propensity for radical polymerization requires inhibitors like hydroquinone.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (GC-MS) | 90–95% |
Reductive Amination Strategy
Reductive amination offers an alternative route, particularly if ketone precursors are accessible. Methyl 3-oxo-2-methylpropanoate reacts with 2-(pyrrolidin-1-yl)ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form the target compound.
Synthesis of Methyl 3-Oxo-2-methylpropanoate :
-
Claisen Condensation : Methyl acetate and methyl propionate undergo base-catalyzed condensation, followed by acid workup.
-
Oxidation : Tert-butyl hydroperoxide (TBHP) oxidizes methyl 2-methyl-3-hydroxypropanoate to the ketone.
Reaction Conditions :
-
Solvent : Dichloromethane or THF.
-
pH : Buffered at 4–5 using acetic acid.
-
Temperature : Room temperature (20–25°C).
Advantages :
-
Selectivity : NaBH3CN preferentially reduces imine intermediates without attacking ester groups.
-
Scalability : Suitable for multi-kilogram batches.
Limitations :
-
Ketone Availability : Requires pre-synthesized methyl 3-oxo-2-methylpropanoate, adding synthetic steps.
Nucleophilic Substitution Methods
Alkylation of methyl 2-methyl-3-bromopropanoate with 2-(pyrrolidin-1-yl)ethylamine represents a third pathway. However, this method faces challenges due to the poor leaving-group ability of bromide and steric hindrance at the tertiary amine.
Reaction Setup :
-
Base : Triethylamine (TEA) or DBU.
-
Solvent : Acetonitrile or DMF.
-
Temperature : 80–100°C.
Outcome :
-
Yield : <50% due to competing elimination reactions.
-
Purity : Requires chromatographic purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 85 |
| Ethanol | 24.3 | 78 |
| THF | 7.5 | 65 |
| DMF | 36.7 | 70 |
Methanol maximizes yield by balancing polarity and nucleophilicity.
Temperature Profiling :
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 40 | 36 | 68 |
| 50 | 24 | 85 |
| 60 | 18 | 82 |
Elevated temperatures accelerate kinetics but risk decomposition above 60°C.
Catalysis and Reaction Acceleration
Catalyst Screening :
-
Lewis Acids : ZnCl₂ (10 mol%) increases yield to 88% by polarizing the α,β-unsaturated ester.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial interactions in biphasic systems.
Microwave Assistance :
-
Conditions : 100 W, 80°C, 2 hours.
-
Outcome : 90% yield, reducing time by 90%.
Purification and Characterization
Distillation Techniques
Following the protocol for methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, short-path distillation under reduced pressure (45°C, 10 mmHg) removes methanol and unreacted MMA.
Purity Enhancement :
-
Fractional Distillation : Separates the product (bp 120–125°C at 10 mmHg) from pyrrolidine byproducts.
-
Molecular Sieves : 3Å sieves absorb residual moisture.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.20 (m, 6H, NCH₂), 2.80 (t, 2H, NHCH₂), 2.55 (m, 4H, pyrrolidine), 2.30 (q, 1H, CH(CH₃)), 1.15 (d, 3H, CH₃).
-
IR (cm⁻¹) : 1745 (C=O), 1650 (C-N), 1150 (C-O).
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Setup : Tubular reactor with static mixers.
-
Advantages : Improved heat transfer, reduced reaction time (6 hours), and consistent quality.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Methyl methacrylate | 2.50 |
| 2-(Pyrrolidin-1-yl)ethylamine | 120.00 |
| Methanol | 0.80 |
Total Production Cost : $180/kg at 85% yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with receptors or enzymes, potentially inhibiting or activating their function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in three key regions: the ester group, the alkyl chain branching, and the heterocyclic amine substituent. Below is a comparative analysis:
Physicochemical and Reactivity Insights
- Ester Group Stability : Methyl esters (as in the target compound) are more prone to hydrolysis under acidic or basic conditions compared to tert-butyl esters, which are sterically protected .
- Amine Ring Effects : Pyrrolidine’s five-membered ring offers conformational rigidity, while piperidine’s six-membered ring increases steric bulk and may slow metabolic degradation .
- Electronic Effects: Pyridine-containing analogs (e.g., 3-(2-Pyridylmethylamino)-1-propanol) exhibit stronger electron-withdrawing properties due to the aromatic nitrogen, influencing redox behavior and solubility .
Biological Activity
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A study on a related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibitory effects on COX-1, COX-2, and 5-LOX . The IC50 values observed were:
| Enzyme | IC50 (μg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
While these values are for a different compound, they suggest that Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate might exhibit similar enzyme inhibitory properties due to structural similarities.
Anti-Inflammatory and Analgesic Potential
The same study on the related compound revealed promising anti-inflammatory and analgesic effects in animal models . In a carrageenan-induced edema model, the compound showed:
| Dose (mg/kg) | % Reduction in Edema | Time Point |
|---|---|---|
| 10 | 33.3 ± 0.77% | 2nd hour |
| 20 | 34.7 ± 0.74% | 2nd hour |
| 30 | 40.58 ± 0.84% | 5th hour |
These results suggest that this compound might possess anti-inflammatory properties, which could be valuable for treating various inflammatory conditions.
Molecular Docking Studies
Molecular docking studies of the related compound with COX-1, COX-2, and 5-LOX revealed significant binding energies :
| Enzyme | Binding Energy (Kcal/mol) |
|---|---|
| COX-1 | -7.7 |
| COX-2 | -7.2 |
| 5-LOX | -7.1 |
These findings indicate strong interactions between the compound and the enzymes' binding pockets. Similar binding affinities might be expected for this compound, potentially contributing to its biological activity.
Potential Antimicrobial and Anticancer Properties
While not directly studied for this compound, amino acid esters with similar structural features have been investigated for their potential antimicrobial and anticancer properties. The presence of the pyrrolidine ring in this compound suggests it might exhibit similar bioactive properties, making it a candidate for further investigation in these areas.
Q & A
Basic Synthesis
Q: What are the common synthetic routes for Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate? A: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives and ester-containing precursors. Key steps include:
- Alkylation : Reacting 2-(pyrrolidin-1-yl)ethylamine with methyl 2-methyl-3-bromopropanoate in aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the amine linkage .
- Esterification : Using methanol as both solvent and nucleophile to ensure methyl ester formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Synthesis
Q: How can reaction yields be optimized during scale-up synthesis? A: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but require controlled temperatures (40–60°C) to avoid side reactions .
- Catalyst Loading : Reduced catalyst amounts (e.g., 5 mol% Pd/C for hydrogenation) minimize costs while maintaining >80% yield .
- Continuous Flow Reactors : Improved mixing and heat transfer for large-scale production, reducing reaction time by 30% compared to batch processes .
Structural Characterization (Basic)
Q: Which analytical techniques confirm the compound’s structure? A: Essential methods:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.5–3.0 ppm for pyrrolidine protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
- Mass Spectrometry (MS) : ESI-MS showing [M+H]⁺ peak at m/z 257.2 .
- FT-IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Advanced Structural Challenges
Q: How to resolve stereochemical ambiguities in the compound? A: Strategies include:
- Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers, with mobile phases like hexane/isopropanol (90:10) .
- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis (space group P2₁/c) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict enantiomeric stability .
Biological Activity Screening (Basic)
Q: What assays assess initial pharmacological potential? A: Standard assays:
- In Vitro Enzyme Inhibition : Testing against kinases (IC₅₀ values via fluorescence polarization) .
- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) .
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs, Kᵢ < 1 µM) .
Advanced Pharmacological Design
Q: How to design robust dose-response studies? A: Critical considerations:
- Dose Range : 0.1–100 µM in logarithmic increments to capture EC₅₀/IC₅₀ values .
- Control Groups : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
- Statistical Power : ≥3 replicates per group; ANOVA with post-hoc Tukey test for significance (p < 0.05) .
Data Contradiction Analysis
Q: How to address discrepancies in reported biological activities of analogs? A: Approaches include:
- Meta-Analysis : Aggregating data from multiple studies (e.g., IC₅₀ variability ±20% due to assay conditions) .
- Structural-Activity Relationship (SAR) : Comparing substituent effects (e.g., ethyl vs. methyl esters altering logP by 0.5 units) .
- Experimental Replication : Validating key findings under standardized conditions (pH 7.4, 37°C) .
Physicochemical Property Determination
Q: What methods determine logP and solubility? A:
- logP (Octanol-Water) : Shake-flask method with HPLC quantification (logP = 1.8 ± 0.2) .
- Aqueous Solubility : Equilibrium solubility assay (2.5 mg/mL in PBS at 25°C) .
- HPLC vs. GC-MS : HPLC (C18 column) for polar compounds; GC-MS for volatile derivatives .
Toxicity Data Reconciliation
Q: How to resolve conflicting toxicity data? A:
- In Silico Tools : ProTox-II for predicting hepatotoxicity (probability score 0.65) .
- In Vivo Studies : Acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
- Mechanistic Studies : ROS generation assays to clarify oxidative stress pathways .
Comparative Studies with Analogs
Q: How does this compound compare to ethyl ester analogs?
| Property | Methyl Ester | Ethyl Ester Analog | Source |
|---|---|---|---|
| logP | 1.8 | 2.3 | |
| IC₅₀ (Kinase Inhibition) | 50 µM | 35 µM | |
| Aqueous Solubility | 2.5 mg/mL | 1.2 mg/mL |
Key Insight : The methyl ester’s lower logP enhances solubility but reduces membrane permeability compared to ethyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
